molecular formula C11H14N2O3S B1418305 Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 1105194-32-8

Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B1418305
CAS No.: 1105194-32-8
M. Wt: 254.31 g/mol
InChI Key: AZLWMKMOYRESGU-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (hereafter referred to as the target compound) is a tetrahydrothienopyridine derivative featuring a fused thieno-pyridine core with a 6-acetyl substituent and a methyl ester group at the 3-carboxylate position. Its molecular formula is C₁₁H₁₄N₂O₃S, with a molecular weight of 254.31 g/mol . The compound is synthesized via a Gewald reaction, involving condensation of methyl 2-cyanoacetate with 1-acetylpiperidin-4-one, yielding a yellow solid with a melting point of 144–146°C . Key spectral data include a distinctive ¹H-NMR signal at δ 2.24 ppm (acetyl group) and a mass spectrometry [M+1]⁺ peak at 255.3 .

The tetrahydrothienopyridine scaffold is pharmacologically significant, with derivatives exhibiting anti-inflammatory, antiviral, and anticancer activities .

Properties

IUPAC Name

methyl 6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-6(14)13-4-3-7-8(5-13)17-10(12)9(7)11(15)16-2/h3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLWMKMOYRESGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthesis Steps

  • Step 1 : Synthesis of the tetrahydrothieno[2,3-c]pyridine core using a Gewald reaction.

    • Reactants: Piperidone derivative, cyanoacetate, sulfur.
    • Conditions: Base (e.g., morpholine), solvent (e.g., ethanol).
  • Step 2 : Introduction of the amino group at the 2-position.

    • Method: Amination reactions using ammonia or amines.
  • Step 3 : Esterification to form the methyl carboxylate.

    • Method: Reaction with methanol in the presence of an acid catalyst.
  • Step 4 : Acetylation at the 6-position.

    • Reactants: Acetyl chloride or acetic anhydride.
    • Conditions: Base (e.g., pyridine), solvent (e.g., dichloromethane).

Analysis and Characterization

The synthesized compound is typically characterized using various analytical techniques:

Characterization Data

Technique Expected Results
NMR Signals for amino, acetyl, and ester groups
MS Molecular weight: 254.30 g/mol (for the acetyl derivative)
IR Absorptions for C=O (ester and acetyl), NH (amino)
HPLC Purity > 95%

Research Findings and Applications

Research on thienopyridine derivatives, including this compound, has shown potential in various biological activities:

  • Antimicrobial Activity : Some derivatives exhibit activity against Gram-positive bacteria, suggesting potential applications in antibiotic development.
  • Pharmacological Properties : Thienopyridines are present in drugs with antiplatelet and anticonvulsant properties, highlighting their versatility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its role as an anticancer agent . Research has demonstrated that derivatives of methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibit potent antiproliferative effects against various cancer cell lines.

Key Findings:

  • Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, inhibiting its polymerization. This mechanism is crucial for disrupting cancer cell division .
  • IC50 Values : Various studies report IC50 values ranging from 1.1 to 4.7 μM against cancer cell lines such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) .

Selectivity for Cancer Cells

The selectivity of methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine for cancer cells over normal cells has been highlighted in studies. For instance, when tested on human peripheral blood mononuclear cells (PBMC), the compound showed IC50 values greater than 20 μM, indicating minimal impact on healthy cells while effectively targeting cancerous ones .

Study on Antitubulin Agents

A comprehensive study published in MDPI explored the synthesis and biological evaluation of new antitubulin agents derived from the thieno[2,3-c]pyridine scaffold. The study highlighted the effectiveness of these compounds in inhibiting cancer cell growth and their potential as therapeutic agents .

CompoundCell LineIC50 (μM)
Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridineHeLa1.1
Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridineL12102.8
Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridineCEM2.3

Mechanism of Action

The mechanism of action of Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

Ethyl 2-Amino-6-Methyl Derivative (EAMT)
  • Structure : 6-Methyl substituent, ethyl ester.
  • Molecular Weight: 240.09 g/mol; logP: 2.484; H-bond donors/acceptors: 4/2 .
  • Synthesis: Gewald reaction with ethyl 2-cyanoacetate and 1-methylpiperidin-4-one, yielding 75% .
  • Molecular dynamics simulations (50 ns) indicate ligand-induced protein stabilization .
  • ADMET : Complies with Lipinski’s and Pfizer’s rules, suggesting good oral bioavailability .
Ethyl 6-Acetyl Derivative (Compound 4h)
  • Structure : 6-Acetyl substituent, ethyl ester.
  • Molecular Weight : ~268.3 g/mol (estimated).
  • Synthesis: Similar Gewald reaction with ethyl 2-cyanoacetate, yielding 78% .
Ethyl 6-Benzyl Derivative (CAS 24237-54-5)
  • Structure : 6-Benzyl substituent, ethyl ester.
  • Molecular Weight : 316.42 g/mol .
  • Applications : Used in leukemia research as a BET inhibitor (CRCM5484 series) .
  • Safety : Classified as acutely toxic (Category 4) and irritant (Category 2) .

Ester Group Modifications

Methyl vs. Ethyl Esters
  • Target Compound (Methyl Ester) : Lower molecular weight (254.31 vs. 268.3 g/mol for ethyl) enhances solubility.
  • Ethyl Analogs : Higher logP values (e.g., EAMT: 2.484) suggest increased membrane permeability but slower metabolic clearance .

Pharmacological and Structural Comparisons

Compound Name 6-Substituent Ester Group MW (g/mol) logP Synthesis Yield Key Activity ADMET Compliance
Target Compound Acetyl Methyl 254.31 ~2.5* 72% Under investigation Predicted compliant*
EAMT Methyl Ethyl 240.09 2.484 75% Adenosine A1 receptor binding Yes (Lipinski/Pfizer)
CRCM5484-2 Acetyl Ethyl 268.3* ~2.8* 75% BET inhibition (anti-leukemic) Limited data
Ethyl 6-Benzyl Benzyl Ethyl 316.42 ~3.2* N/A Intermediate for BET inhibitors Toxicity concerns
Methyl 6-Isopropyl Hydrate Isopropyl Methyl 284.34* ~2.9* N/A Fluorescein synthesis intermediate Not reported

*Estimated based on structural analogs.

Key Findings

6-Benzyl: Increases molecular weight and lipophilicity, correlating with BET inhibitor activity but raising toxicity risks .

Ester Group Impact :

  • Methyl esters generally improve aqueous solubility, whereas ethyl esters may prolong half-life due to slower esterase-mediated hydrolysis .

Pharmacological Diversity: EAMT and the target compound target neurological receptors (e.g., adenosine A1), while CRCM5484 derivatives show anticancer activity .

Biological Activity

Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS: 1105194-32-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and specific activities against various biological targets.

Chemical Structure and Properties

  • Chemical Formula : C11H14N2O3S
  • Molecular Weight : 254.30 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1105194-32-8
  • Purity : 95% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiophene and pyridine derivatives. The synthetic route often includes the formation of the thieno-pyridine scaffold through cyclization reactions involving appropriate precursors .

Anticancer Activity

Recent studies have highlighted the compound's potential as an antiproliferative agent. In vitro evaluations have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines:

Cell Line IC50 (μM)
HeLa1.1
CEM2.3
L12102.8

These values indicate that methyl 6-acetyl-2-amino derivatives can effectively inhibit cancer cell growth at micromolar concentrations .

The mechanism by which these compounds exert their anticancer effects primarily involves the inhibition of tubulin polymerization. This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Molecular docking studies suggest that these compounds bind to the colchicine site on tubulin, thereby disrupting normal microtubule dynamics essential for cell division .

Selectivity

Importantly, these compounds have shown selectivity for cancer cells over normal human peripheral blood mononuclear cells (PBMCs), where IC50 values exceeded 20 μM. This selectivity is crucial for reducing potential side effects associated with traditional chemotherapeutics .

Case Studies

  • Study on Antiproliferative Properties : A comprehensive evaluation of methyl 6-acetyl derivatives indicated that they not only inhibited cancer cell proliferation but also induced apoptosis in a dose-dependent manner. The study utilized multiple cancer cell lines to assess efficacy and confirmed the preferential toxicity towards malignant cells .
  • Molecular Docking Analysis : Molecular docking simulations provided insights into how these compounds interact with tubulin at a molecular level. The binding affinity to the colchicine site was quantified, supporting experimental findings regarding their inhibitory effects on tubulin polymerization .

Q & A

Q. What are the optimized synthetic routes for Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, and how can reaction yields be improved?

The compound is synthesized via condensation of methyl 2-cyanoacetate with 1-acetylpiperidin-4-one in methanol under reflux, followed by crystallization with ethyl ether. Key parameters include:

  • Solvent choice : Methanol or ethanol (for analogous derivatives) ensures solubility and reaction efficiency .
  • Catalyst : Morpholine is used in similar syntheses to facilitate cyclization .
  • Purification : Crystallization with ethyl ether yields a pure product (72% yield). Optimizing stoichiometry (e.g., 1:1.1 molar ratio of ketone to cyanoacetate) and reflux duration (2–4 hours) improves yields .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • 1H-NMR and 13C-NMR : Key peaks include δ 2.24 (acetyl CH3), 3.80 (methoxy group), and 4.51 (tetrahydrothienopyridine CH2), with coupling constants (e.g., J=6.0 Hz) confirming ring conformation .
  • Mass Spectrometry (ESI) : The molecular ion [M+1]+ at m/z 255.3 confirms molecular weight .
  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C-S = 1.72 Å) and angles, validated against DFT calculations . SHELXL software is standard for refinement .

Q. What safety protocols are essential for handling this compound in the lab?

  • Hazard Classification : GHS Category 4 oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
  • Protective Measures : Use nitrile gloves, fume hoods for dust control, and avoid skin/eye contact. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How does the compound’s structure influence its antitubulin activity, and what modifications enhance efficacy?

The tetrahydrothienopyridine scaffold acts as a colchicine-site binder, with the acetyl group at position 6 critical for tubulin polymerization inhibition. Modifications:

  • 6-position : Bulky substituents (e.g., benzyl in derivatives) improve hydrophobic interactions with β-tubulin .
  • 3-carboxylate : Ester-to-amide conversion increases metabolic stability .
    Biological assays (e.g., MTT cytotoxicity testing) show IC50 values <1 µM in cancer cell lines, comparable to combretastatin A-4 derivatives .

Q. What computational strategies are used to predict ADMET properties and binding modes?

  • Molecular Docking (AutoDock/Vina) : The compound docks into the A1 adenosine receptor allosteric site (binding energy ≈ -9.2 kcal/mol), with hydrogen bonds to Thr277 and π-π stacking to Phe168 .
  • DFT Studies : Optimized geometries (B3LYP/6-31G*) match SC-XRD data, with HOMO-LUMO gaps (~4.1 eV) indicating redox stability .
  • ADMET Prediction (SwissADME) : Moderate bioavailability (TPSA = 85 Ų), CYP3A4 metabolism, and low hepatotoxicity risk .

Q. How can structural discrepancies between experimental and computational models be resolved?

Discrepancies in bond angles (e.g., C-N-C deviations up to 3°) arise from crystal packing forces vs. gas-phase DFT. Strategies:

  • Hybrid QM/MM : Incorporates solvent effects (e.g., methanol polarization) for accurate dynamics .
  • TWIN refinement (SHELXL) : Corrects for twinning in crystallographic data .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Byproduct Formation : Sulfur cross-linking during cyclization requires strict temperature control (70–80°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is needed for gram-scale batches, reducing yield to ~50% .

Methodological Considerations

Q. How should researchers design assays to evaluate pharmacological activity?

  • Antitubulin Assays : Use purified bovine tubulin (Cytoskeleton Inc.) with paclitaxel as a control. Monitor polymerization via turbidity (350 nm) .
  • Receptor Binding : Radioligand displacement (e.g., [3H]DPCPX for A1 adenosine receptors) with Ki determination via Scatchard plots .

Q. What analytical techniques validate compound stability under physiological conditions?

  • HPLC-PDA : Monitor degradation in simulated gastric fluid (pH 1.2) over 24 hours. The compound shows <5% degradation, indicating oral stability .
  • TGA/DSC : Thermal stability up to 180°C confirms suitability for solid formulations .

Contradictions and Limitations in Current Research

  • Biological Activity : While antitubulin activity is reported, some derivatives show poor solubility (>100 µM in PBS), limiting in vivo translation .
  • Computational Predictions : Overestimation of binding affinities (e.g., docking vs. SPR data) highlights the need for experimental validation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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